

In Vitro Pharmacological Profile of 5-Bromo-INACA Analogs: A Technical Guide

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Compound of Interest

Compound Name: 5Br-INACA

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This technical guide provides a comprehensive overview of the in vitro pharmacological properties of synthetic cannabinoids featuring a 5-bromo-1H-indazole-3-carboxamide core, focusing on recently emerged analogs such as ADB-5'Br-INACA and MDMB-5'Br-INACA. These compounds have been identified as potent agonists of the cannabinoid receptors CB1 and CB2. This document details their receptor interaction, functional activity, and the experimental methodologies used for their characterization.

Introduction

The landscape of new psychoactive substances (NPS) is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing a significant and dynamic class. Following legislative controls in China in 2021, novel SCRAs with a brominated indazole core have emerged, including ADB-5'Br-INACA and MDMB-5'Br-INACA.[1][2] These compounds are characterized by a 5-bromo substitution on the indazole ring and, in some cases, the absence of a traditional N-alkyl "tail," which has implications for their pharmacological profile.[3] This guide summarizes the current understanding of the in vitro pharmacology of these 5-bromo-INACA analogs.

Receptor Binding and Functional Activity

The primary molecular targets for 5-bromo-INACA analogs are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[4] In vitro studies

have demonstrated that these compounds are active at both receptors, although their potency and efficacy can be influenced by the specific substituents on the core structure.[1]

Quantitative Analysis of Receptor Activity

The functional activity of these compounds has been primarily assessed through β -arrestin 2 recruitment assays and intracellular calcium release assays.[1][2] While specific EC50 and Emax values for a generic "**5Br-INACA**" are not available, data for key analogs provide insight into their structure-activity relationships.

| Compound | Assay | Receptor | Potency (pEC50) | Efficacy (Emax %) | Reference |
|---------------------------------|---------------------------------|--------------------------------------|--------------------------------|---------------------|---------------------|
| (S)-ADB-5'Br-INACA | β -arrestin 2 Recruitment | CB1 | Decreased vs. tailed analogs | - | [1] |
| β -arrestin 2 Recruitment | CB2 | Lower potency, increased efficacy | - | [1] | |
| (S)-MDMB-5'Br-INACA | β -arrestin 2 Recruitment | CB1 | Decreased vs. tailed analogs | - | [1] |
| β -arrestin 2 Recruitment | CB2 | Lower potency, increased efficacy | - | [1] | |
| (S)-ADB-5'Br-BUTINACA | β -arrestin 2 Recruitment | CB1 | Potent agonist | Efficacious agonist | [1] |
| (S)-MDMB-5'Br-BUTINACA | β -arrestin 2 Recruitment | CB1 | Potent agonist | Efficacious agonist | [1] |
| (S)-ADB-INACA | β -arrestin 2 Recruitment | CB1 | Reduced activity | - | [1] |
| β -arrestin 2 Recruitment | CB2 | Less prominent reduction in activity | - | [1] | |
| (S)-ADB-5'F-BUTINACA | β -arrestin 2 Recruitment | CB1 | Increased potency and efficacy | - | [1] |
| β -arrestin 2 Recruitment | CB2 | Increased potency and | - | [1] | |

efficacy

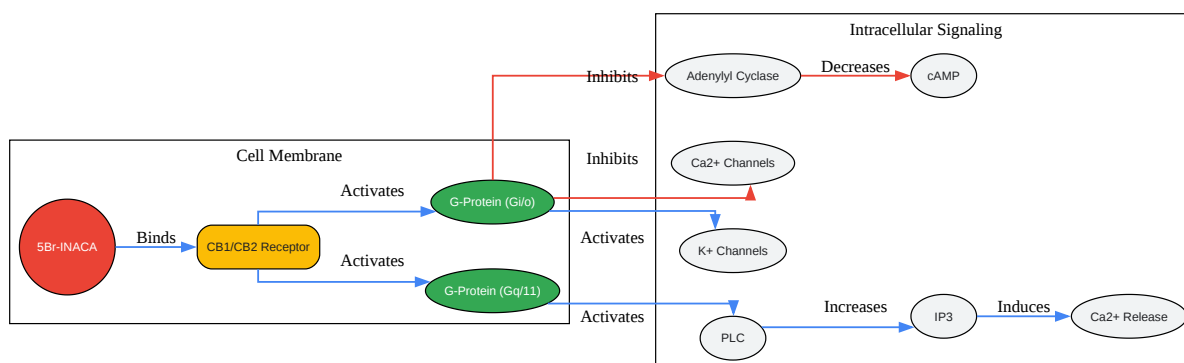
Note: Specific quantitative values for pEC50 and Emax were not detailed in the provided search results, but the qualitative relationships are presented. The "tailed" analogs, such as ADB-5'Br-BUTINACA, serve as important comparators.

Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like the 5-bromo-INACA analogs initiates downstream signaling cascades. The primary pathways implicated are the G-protein-dependent pathways (typically Gi/o) and the β -arrestin pathway.

G-Protein Signaling

Canonical CB1 and CB2 receptor signaling occurs through the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of the MAPK/ERK pathway. The intracellular calcium release assay mentioned in the literature suggests that some of these compounds may also couple to Gq/11 proteins.^[1]

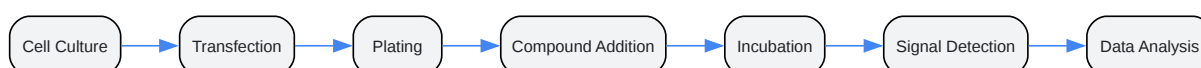
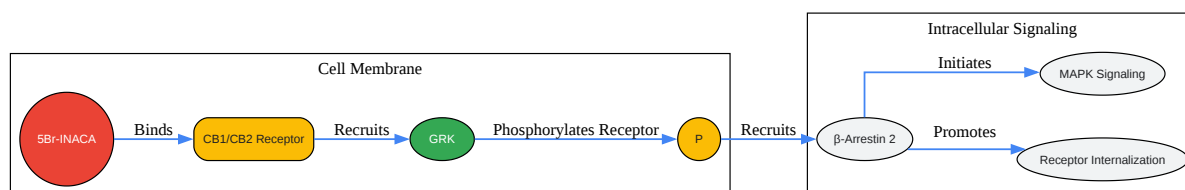


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G-Protein Dependent Signaling Pathways

β-Arrestin Signaling

Agonist binding also promotes the phosphorylation of the intracellular domains of the CB1/CB2 receptors by G-protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of signaling, including activation of MAPK pathways and receptor internalization. The use of β-arrestin 2 recruitment assays confirms the involvement of this pathway.^{[1][2]}



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